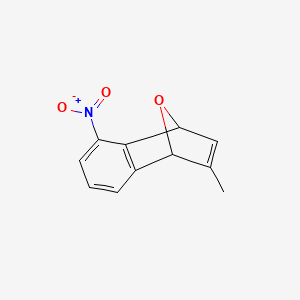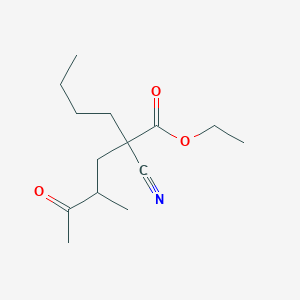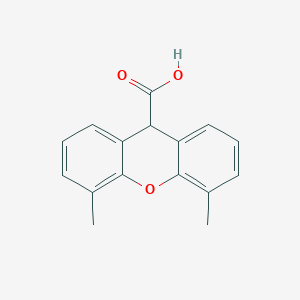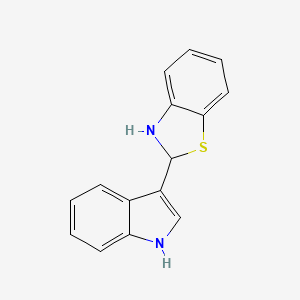
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is a chemical compound that features both an acetic acid moiety and a benzenesulfonyl group attached to a butenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol typically involves the reaction of benzenesulfonyl chloride with a suitable butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfinyl or sulfenyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for sulfonyl group interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.
Butenol derivatives: Compounds with similar butenol structures but different functional groups.
Sulfonyl-containing compounds: Other compounds containing sulfonyl groups, such as sulfonamides or sulfonic acids.
Uniqueness
Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is unique due to its combination of an acetic acid moiety with a benzenesulfonyl group attached to a butenol structure
Propiedades
| 110362-32-8 | |
Fórmula molecular |
C12H16O5S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
acetic acid;3-(benzenesulfonyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H12O3S.C2H4O2/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10;1-2(3)4/h3-8,11H,2H2,1H3;1H3,(H,3,4) |
Clave InChI |
AZQTXVWNSWAEEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)S(=O)(=O)C1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)

phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)



